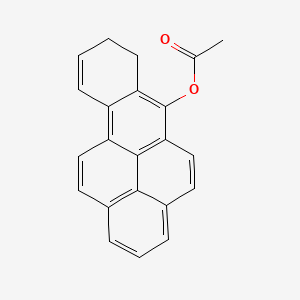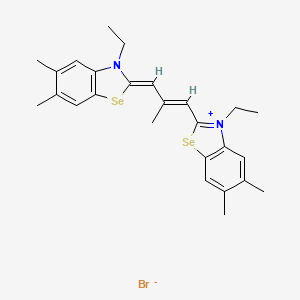
3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” is a complex organic compound that belongs to the class of benzoselenazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” typically involves multi-step organic reactions. The starting materials are usually aromatic compounds with selenium atoms. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
“3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction may produce selenides.
科学研究应用
Chemistry
In chemistry, “3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” is studied for its unique electronic properties and potential as a catalyst in organic reactions.
Biology
In biology, this compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicine, research may focus on the compound’s potential therapeutic applications, such as its ability to interact with specific biological targets or pathways.
Industry
In industry, the compound could be used in the development of new materials or as a component in chemical processes.
作用机制
The mechanism by which “3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The selenium atoms in the compound may play a crucial role in its activity, potentially affecting redox reactions or binding to specific sites on proteins.
相似化合物的比较
Similar Compounds
- 3-Ethyl-5,6-dimethylbenzoselenazolium bromide
- 2-Methylprop-1-enylbenzoselenazolium bromide
Uniqueness
“3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” is unique due to its specific structure, which includes multiple selenium atoms and aromatic rings. This structure may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
51799-69-0 |
|---|---|
分子式 |
C26H31BrN2Se2 |
分子量 |
609.4 g/mol |
IUPAC 名称 |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-3-ium-2-yl)-2-methylprop-2-enylidene]-5,6-dimethyl-1,3-benzoselenazole;bromide |
InChI |
InChI=1S/C26H31N2Se2.BrH/c1-8-27-21-12-17(4)19(6)14-23(21)29-25(27)10-16(3)11-26-28(9-2)22-13-18(5)20(7)15-24(22)30-26;/h10-15H,8-9H2,1-7H3;1H/q+1;/p-1 |
InChI 键 |
AFDYKXLSOHPOJQ-UHFFFAOYSA-M |
手性 SMILES |
CCN\1C2=C(C=C(C(=C2)C)C)[Se]/C1=C\C(=C\C3=[N+](C4=C([Se]3)C=C(C(=C4)C)C)CC)\C.[Br-] |
规范 SMILES |
CCN1C2=C(C=C(C(=C2)C)C)[Se]C1=CC(=CC3=[N+](C4=C([Se]3)C=C(C(=C4)C)C)CC)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


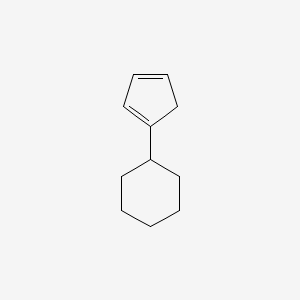
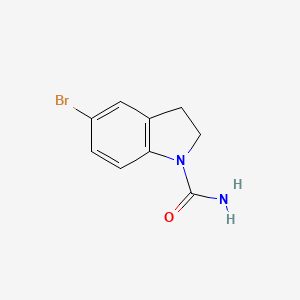
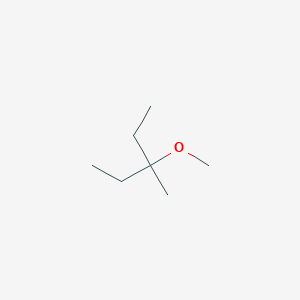
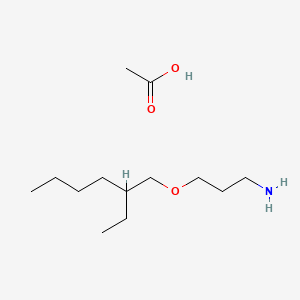
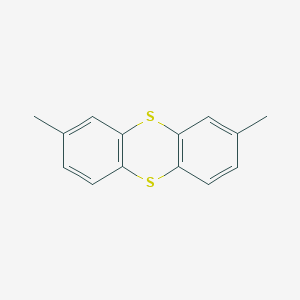
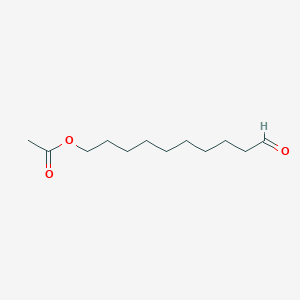
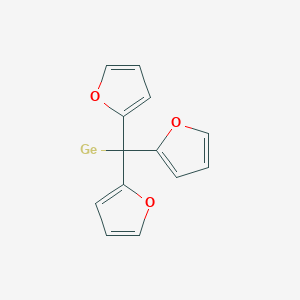
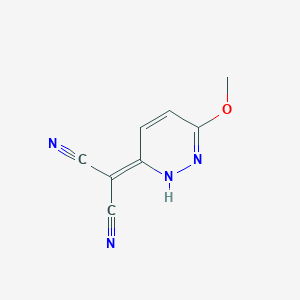
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)

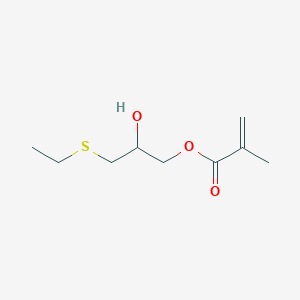

![1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride](/img/structure/B14638982.png)
